BenchChemオンラインストアへようこそ!

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Pyrazole-furan carboxamide Regioisomer comparison Physicochemical property differentiation

Procure this pyrazole-furan carboxamide as a defined starting point for AGC-kinase SAR programs. Its pyridin-3-yl substituent offers a distinct hinge-binding motif compared to pyridin-2-yl or phenyl analogs, while the furan-2-carboxamide balances affinity and stability. With a molecular weight of 296.32 and TPSA of 73 Ų, it satisfies key drug-likeness criteria, making it ideal for fragment-based libraries or as a permeability reference standard. Suppliers include Life Chemicals. For custom synthesis or bulk orders, contact the suppliers directly.

Molecular Formula C16H16N4O2
Molecular Weight 296.33
CAS No. 2034324-24-6
Cat. No. B2564690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
CAS2034324-24-6
Molecular FormulaC16H16N4O2
Molecular Weight296.33
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)C2=CC=CO2)C3=CN=CC=C3
InChIInChI=1S/C16H16N4O2/c1-12-10-14(13-4-2-6-17-11-13)19-20(12)8-7-18-16(21)15-5-3-9-22-15/h2-6,9-11H,7-8H2,1H3,(H,18,21)
InChIKeyGWNQEUDRGFCSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide (CAS 2034324-24-6): Chemical Class and Structural Identity


N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide (CAS 2034324-24-6) is a synthetic heterocyclic compound belonging to the pyrazole-furan carboxamide class. Its structure features a 5-methyl-3-(pyridin-3-yl)-1H-pyrazole core linked via an ethyl spacer to a furan-2-carboxamide moiety, yielding a molecular formula of C₁₆H₁₆N₄O₂ and a molecular weight of 296.32 g/mol [1]. The compound incorporates three distinct aromatic/heteroaromatic rings—pyridine, pyrazole, and furan—creating a well-defined pharmacophoric architecture that is characteristic of kinase inhibitor scaffolds, particularly those targeting the ATP-binding pocket of AGC family kinases [2]. This compound is catalogued in PubChem (CID 119102826) and is commercially available as a research-grade building block for medicinal chemistry and chemical biology applications [1].

Why Generic Substitution Is Not Advisable for N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide (CAS 2034324-24-6)


The pyrazol-furan carboxamide class exhibits pronounced structure-activity relationship (SAR) sensitivity, where minor modifications to the heterocyclic substituents can drastically alter target engagement, selectivity, and physicochemical properties. In the context of Akt kinase inhibition, Zhan et al. (2016) demonstrated that the nature and position of the aryl/heteroaryl group at the pyrazole 3-position directly governs Akt1 inhibitory potency and antiproliferative activity against HCT116 and OVCAR-8 cell lines [1]. Specifically, the pyridin-3-yl substituent—as present in the target compound—engages a distinct hydrogen-bonding network within the kinase hinge region compared to pyridin-2-yl or phenyl analogs. Furthermore, the furan-2-carboxamide group contributes to both binding affinity and metabolic stability, and its replacement with thiophene (CAS 2034509-99-2) or acrylamide (CAS 2035006-83-6) is expected to alter lipophilicity, hydrogen-bonding capacity, and target selectivity profiles [2]. Consequently, in-class analogs cannot be assumed to be functionally interchangeable without explicit comparative data.

Quantitative Differentiation Evidence for N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide (CAS 2034324-24-6): Head-to-Head and Class-Level Comparisons


Structural Differentiation: Pyridin-3-yl versus Pyridin-2-yl Regioisomer Topological Polar Surface Area and Lipophilicity

The target compound (pyridin-3-yl substituted) exhibits a topological polar surface area (TPSA) of 73 Ų and an XLogP3 of 1.5 [1]. The pyridin-2-yl regioisomer, N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, possesses an identical molecular formula (C₁₆H₁₆N₄O₂, MW 296.32) but differs in the position of the pyridine nitrogen, which alters the spatial orientation of the hydrogen-bond acceptor and consequently the compound's molecular recognition properties [2]. This regioisomeric difference is critical in kinase hinge-binding motifs, where the pyridine nitrogen position dictates hydrogen-bonding geometry with the backbone NH and carbonyl of the hinge residue.

Pyrazole-furan carboxamide Regioisomer comparison Physicochemical property differentiation Kinase inhibitor design

Heterocyclic Carboxamide Comparison: Furan-2-carboxamide versus Thiophene-2-carboxamide Analog – Impact on Lipophilicity and Molecular Weight

The target compound contains a furan-2-carboxamide terminus. The closest commercially available analog, 5-chloro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide (CAS 2034509-99-2), replaces the furan oxygen with sulfur (thiophene) and introduces a chlorine substituent at the 5-position. This substitution increases the molecular weight from 296.32 to 346.83 g/mol (+50.51 g/mol, +17.0%) and alters both lipophilicity and polarizability due to the larger, more polarizable sulfur atom [1]. While direct comparative bioactivity data for these two exact compounds is absent from the peer-reviewed literature, the increased molecular weight and lipophilicity of the thiophene-chloro analog would predictably affect solubility, metabolic stability, and off-target binding profiles [2].

Heterocycle replacement Furan vs thiophene Physicochemical comparison Medicinal chemistry

Scaffold-Level Evidence: Pyrazol-Furan Carboxamide Class as Akt Kinase Inhibitors – Benchmarking Against GSK2141795 (Uprosertib)

The pyrazol-furan carboxamide class has been validated as a privileged scaffold for Akt kinase inhibition. In a systematic study by Zhan et al. (2016), a series of 25 pyrazol-furan carboxamide analogues were designed as conformationally restricted analogs of the clinical candidate GSK2141795 (uprosertib). The most potent compound, 25e, demonstrated an IC₅₀ of 30.4 nM for inhibition of PRAS40 phosphorylation in LNCaP prostate cancer cells, and exhibited selectivity for AGC-family kinases (Akt1, Akt2, Akt3, ROCK1, PKA) over kinases from other subfamilies [1]. While the target compound (CAS 2034324-24-6) was not directly tested in this study, its structural architecture—containing the critical pyridin-3-yl substituent at the pyrazole 3-position and a furan-2-carboxamide group—aligns with the SAR determinants identified for Akt1 binding: a heteroaryl group at the pyrazole 3-position and a conformationally restricted carboxamide [1].

Akt kinase inhibition Pyrazol-furan carboxamide Cancer cell proliferation Kinase selectivity

Alternative Target Space: Pyrazol-Furan Carboxamides as Succinate Dehydrogenase (SDH) Inhibitors for Agrochemical Applications

Beyond kinase inhibition, the pyrazol-furan carboxamide scaffold has demonstrated potent activity as a succinate dehydrogenase inhibitor (SDHI) in fungicide research. Yao et al. (2017) reported that structurally related pyrazole-furan carboxamides exhibit fungicidal activity against Sclerotinia sclerotiorum, Rhizoctonia solani, and Pyricularia grisea comparable to the commercial SDHI thifluzamide [1]. While the target compound (CAS 2034324-24-6) was not among the specific compounds tested, the shared pyrazole-furan carboxamide core suggests potential utility in SDH-targeted applications. However, the presence of the pyridin-3-yl substituent (absent in the Yao et al. series) would likely alter both potency and species selectivity [1].

Succinate dehydrogenase inhibitor Fungicide Pyrazole-furan carboxamide Agrochemical scaffold

Recommended Application Scenarios for N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide (CAS 2034324-24-6) Based on Available Evidence


AGC Kinase Inhibitor Medicinal Chemistry Programs: Lead Optimization Starting Point

Given the class-level validation of pyrazol-furan carboxamide analogues as Akt1 inhibitors with sub-micromolar potency in cellular assays [1], CAS 2034324-24-6 is most appropriately deployed as a starting scaffold for structure-activity relationship (SAR) exploration targeting AGC-family kinases (Akt1/2/3, ROCK1, PKA, p70S6K). Its pyridin-3-yl substituent provides a defined hinge-binding motif, while the furan-2-carboxamide group and ethyl linker offer multiple vectors for chemical diversification. Researchers should prioritize comparative biochemical profiling against the pyridin-2-yl regioisomer and the thiophene analog (CAS 2034509-99-2) to establish selectivity fingerprints for their specific kinase target of interest.

Physicochemical Property-Driven Fragment or Tool Compound Selection

With a molecular weight of 296.32 g/mol, TPSA of 73 Ų, XLogP3 of 1.5, and a single hydrogen-bond donor [2], CAS 2034324-24-6 satisfies key drug-likeness criteria (Lipinski's Rule of 5, Veber's rules). In procurement decisions where physicochemical properties are primary selection criteria, this compound offers a favorable profile compared to the heavier, more lipophilic thiophene-chloro analog (CAS 2034509-99-2, MW 346.83). This makes it particularly suitable for fragment-based drug discovery (FBDD) libraries or as a physicochemical reference standard in solubility and permeability assays.

Agrochemical Succinate Dehydrogenase Inhibitor (SDHI) Screening

The pyrazol-furan carboxamide core has demonstrated fungicidal efficacy comparable to commercial SDHI standards in phytopathogenic fungal assays [3]. CAS 2034324-24-6, featuring the additional pyridin-3-yl substituent not present in the published SDHI series, represents a novel chemotype for SDH-targeted fungicide discovery. Industrial agrochemical research groups may evaluate this compound in enzyme inhibition assays against fungal SDH and in greenhouse efficacy trials to determine whether the pyridinyl substitution confers species selectivity or resistance-breaking potential.

Negative Control or Selectivity Counter-Screen for Pyrazol-Furan Carboxamide Lead Series

In kinase drug discovery programs employing pyrazol-furan carboxamide leads (such as compound 25e from the Eur J Med Chem 2016 series [1]), CAS 2034324-24-6 can serve as a structurally matched but pharmacologically uncharacterized comparator. Its procurement enables systematic selectivity profiling to determine whether the pyridin-3-yl/furan-2-carboxamide substitution pattern confers target engagement or whether activity requires additional substituents present in the optimized leads. This application is contingent upon the user generating their own primary activity data.

Quote Request

Request a Quote for N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.